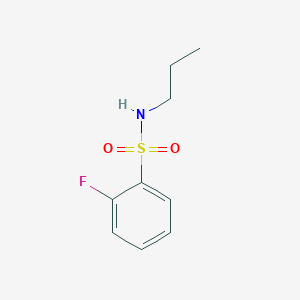

2-fluoro-N-propylbenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-fluoro-N-propylbenzene-1-sulfonamide involves several steps. One common method includes the reaction of 2-fluorobenzenesulfonyl chloride with propylamine under controlled conditions . The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

2-Fluoro-N-propylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

2-Fluoro-N-propylbenzene-1-sulfonamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced properties.

Biology

In biochemical studies, this compound may act as a probe or inhibitor , facilitating the understanding of enzyme mechanisms. Sulfonamides are known to mimic para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase in bacteria, which is crucial for folate synthesis necessary for nucleic acid production .

Medicine

This compound has potential as a lead compound in drug discovery , particularly for developing new pharmaceuticals targeting specific diseases. Its antimicrobial properties make it a candidate for treating bacterial infections, as sulfonamides are recognized for their antibacterial effects .

Industry

Due to its unique properties, this compound is useful in developing advanced materials and chemical processes. The incorporation of fluorine often enhances the bioactivity and metabolic stability of compounds, making them more effective in various applications .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A comparative analysis showed that compounds with nitro and fluoro groups enhance the biological activity of sulfonamides, leading to superior enzymatic inhibition compared to those without these substituents .

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of sulfonamides against viruses such as Newcastle disease virus (NDV) and avian influenza virus subtype H9N2. The incorporation of sulfonamide groups into heterocyclic compounds has shown promising results in inhibiting viral replication .

Mécanisme D'action

The mechanism of action of 2-fluoro-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can also participate in interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

2-Fluoro-N-propylbenzene-1-sulfonamide can be compared with other sulfonamide compounds such as N-fluorobenzenesulfonimide and N-fluorodibenzenesulfonamide . These compounds share similar structural features but differ in their specific substituents and chemical properties. The presence of the fluorine atom in this compound makes it unique, potentially enhancing its biological activity and stability .

Similar compounds include:

- N-fluorobenzenesulfonimide

- N-fluorodibenzenesulfonamide

These compounds are used in various applications, including as reagents in organic synthesis and as intermediates in the production of pharmaceuticals and other chemicals .

Activité Biologique

2-Fluoro-N-propylbenzene-1-sulfonamide, with the CAS number 727982-70-9, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C9H12FNO2S. It features a sulfonamide group which is known for its role in medicinal chemistry, particularly in antibiotic development. The presence of a fluorine atom enhances its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 2-fluoro-N-propylbenzenesulfonamide |

| Molecular Formula | C9H12FNO2S |

| InChI Key | LVTLGYOTDDMIHD-UHFFFAOYSA-N |

| Canonical SMILES | CCCNS(=O)(=O)C1=CC=CC=C1F |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds, potentially inhibiting enzymatic activity. The fluorine atom may enhance binding affinity due to its electronegative properties, allowing for stronger interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, similar to traditional sulfonamides. Its mechanism may involve inhibition of bacterial folate synthesis pathways.

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially affecting metabolic pathways. For instance, it may inhibit certain ATPases involved in DNA replication .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating moderate antibacterial activity. This result suggests potential as a lead compound for further development in antimicrobial therapies .

Study 2: Enzyme Interaction

Another investigation focused on the compound's interaction with DNA gyrase. Results indicated that it could inhibit the enzyme's activity effectively, suggesting a mechanism similar to that of fluoroquinolones. This inhibition could disrupt bacterial DNA replication processes, leading to cell death .

Comparative Analysis

To understand the relative effectiveness of this compound, it is essential to compare it with other sulfonamides:

| Compound | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 32 | Inhibition of folate synthesis |

| Sulfamethoxazole | 16 | Inhibition of dihydropteroate synthase |

| Trimethoprim | 8 | Inhibition of dihydrofolate reductase |

Propriétés

IUPAC Name |

2-fluoro-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTLGYOTDDMIHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.